molecular formula C20H38N2O2SSn B13491227 Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate

Katalognummer: B13491227
Molekulargewicht: 489.3 g/mol
InChI-Schlüssel: CRWLAJZBPBLPKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a thiazole ring, a carbamate group, and a tributylstannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate typically involves the reaction of a thiazole derivative with a stannylating agent. One common method involves the use of tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and distillation may be employed to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The tributylstannyl group plays a crucial role in these interactions, facilitating the binding of the compound to its targets. The thiazole ring and carbamate group also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiazole ring and the tributylstannyl group makes it particularly useful in synthetic chemistry and industrial applications .

Eigenschaften

Molekularformel

C20H38N2O2SSn

Molekulargewicht

489.3 g/mol

IUPAC-Name

tert-butyl N-(4-tributylstannyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h5H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3;

InChI-Schlüssel

CRWLAJZBPBLPKF-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.